molecular formula C10H13Cl2O2P B095199 tert-Butylphenyl dichlorophosphate CAS No. 18351-36-5

tert-Butylphenyl dichlorophosphate

Cat. No. B095199
CAS RN: 18351-36-5
M. Wt: 267.09 g/mol
InChI Key: LYGYPAUNHUFEHM-UHFFFAOYSA-N
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Description

Tert-Butylphenyl dichlorophosphate is a chemical compound that has been used in various scientific research applications. Its synthesis method involves the reaction of tert-butylphenol with phosphorus oxychloride.

Mechanism Of Action

Tert-Butylphenyl dichlorophosphate acts as a phosphorylating agent, which means it can transfer a phosphate group to a molecule. This makes it useful in the synthesis of various compounds, including nucleosides and peptides. It can also be used to phosphorylate proteins, which can modify their activity.

Biochemical And Physiological Effects

Tert-Butylphenyl dichlorophosphate has been shown to have some biochemical and physiological effects. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.

Advantages And Limitations For Lab Experiments

Tert-Butylphenyl dichlorophosphate has several advantages for lab experiments. It is a highly reactive phosphorylating agent that can be used to synthesize a variety of compounds. It is also relatively easy to synthesize and purify. However, it can be hazardous to handle and requires proper safety precautions.

Future Directions

There are several future directions for the use of tert-Butylphenyl dichlorophosphate in scientific research. One potential application is in the synthesis of phosphoramidate prodrugs for the treatment of viral infections. Another potential application is in the synthesis of phospholipid analogs for drug delivery systems. Additionally, it could be used in the phosphorylation of proteins for the modification of their activity. Further research is needed to explore these potential applications and to determine the safety and efficacy of tert-Butylphenyl dichlorophosphate in these contexts.
In conclusion, tert-Butylphenyl dichlorophosphate is a chemical compound that has been used in various scientific research applications. Its synthesis method involves the reaction of tert-butylphenol with phosphorus oxychloride. It acts as a phosphorylating agent and has been used in the synthesis of various compounds, including phosphoramidate prodrugs and phospholipid analogs. It has also been found to inhibit acetylcholinesterase and has potential applications in the phosphorylation of proteins. While it has several advantages for lab experiments, it also requires proper safety precautions. Further research is needed to explore its potential applications and to determine its safety and efficacy in these contexts.

Scientific Research Applications

Tert-Butylphenyl dichlorophosphate has been used in various scientific research applications, including the synthesis of phosphoramidate prodrugs, which are used in the treatment of viral infections. It has also been used as a phosphorylating agent in the synthesis of peptides and nucleosides. Additionally, it has been used in the synthesis of phospholipid analogs, which have potential applications in drug delivery systems.

properties

CAS RN

18351-36-5

Product Name

tert-Butylphenyl dichlorophosphate

Molecular Formula

C10H13Cl2O2P

Molecular Weight

267.09 g/mol

IUPAC Name

1-tert-butyl-4-dichlorophosphoryloxybenzene

InChI

InChI=1S/C10H13Cl2O2P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3

InChI Key

LYGYPAUNHUFEHM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=O)(Cl)Cl

Other CAS RN

38815-39-3

synonyms

Dichloridophosphoric acid 4-tert-butylphenyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 225 g. phosphoryl chloride and 1.6 g. pyridine there is added 150 g. p-tert-butylphenol over a period of two hours at a temperature of 100°C. The temperature is then raised to 110°C. and held for two hours, stripped and cooled. Distillation of the reaction mixture affords 94.3 percent p-tert-butylphenyl phosphorodichloridate and 2.5 percent di-p-tert-butylphenyl phosphorochloridate.
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